molecular formula C12H27NO3S B1678198 Neramexane mesylate CAS No. 457068-92-7

Neramexane mesylate

货号: B1678198
CAS 编号: 457068-92-7
分子量: 265.42 g/mol
InChI 键: CLUKHUGGXSIGRX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

美沙酮甲磺酸盐是一种与美金刚相关的药物,它是一种 N-甲基-D-天冬氨酸 (NMDA) 受体拮抗剂,并具有神经保护作用。 它正在开发用于各种可能的应用,包括治疗耳鸣、阿尔茨海默病、药物成瘾和作为止痛药 .

准备方法

美沙酮甲磺酸盐的合成涉及制备 1,3,3,5,5-五甲基环己胺,然后将其转化为其甲磺酸盐。 反应条件通常涉及使用有机溶剂和控制温度以确保获得所需的高纯度产品 .

化学反应分析

美沙酮甲磺酸盐经历了几种类型的化学反应,包括:

    氧化: 该反应可以使用氧化剂如高锰酸钾或过氧化氢进行。

    还原: 还原反应可以使用还原剂如氢化锂铝进行。

    取代: 取代反应涉及用另一种官能团取代一种官能团,通常使用卤素或烷基化剂等试剂。

从这些反应中形成的主要产物取决于所使用的具体试剂和条件 .

科学研究应用

Treatment of Tinnitus

Neramexane mesylate has been primarily studied for its efficacy in treating subjective tinnitus. Clinical trials have demonstrated that doses of 50 mg and above lead to significant improvements in tinnitus scores over a 16-week period .

  • Clinical Trial Data:
    • Study Design: A randomized, double-blind, placebo-controlled trial involving 431 participants.
    • Doses Tested: 25 mg/day, 50 mg/day, and 75 mg/day.
    • Outcome: The 50 mg/day dose showed the most substantial improvement compared to placebo, although statistical significance was not fully achieved at the pre-defined endpoint .
Dose (mg/day)Change in Tinnitus ScoreStatistical Significance
PlaceboBaseline-
25Moderate improvementNot significant
50Significant improvementp = 0.098
75Moderate improvementp = 0.289

Neuroprotective Effects

This compound is being investigated for its neuroprotective properties across various central nervous system disorders. Its mechanism involves preventing pathological activation of NMDA receptors while allowing physiological activity, which is crucial in conditions like Alzheimer's disease and other neurodegenerative disorders .

  • Potential Indications:
    • Alzheimer’s Disease
    • Parkinson’s Disease
    • Huntington’s Disease
    • Vascular Dementia
    • Frontal Lobe Dementia

Substance Use Disorders

Research indicates that neramexane may help manage withdrawal symptoms and cravings associated with substance use disorders. Although some clinical trials have shown mixed results regarding its efficacy in this area, it remains a subject of interest for future studies .

Case Studies and Research Findings

Several studies have focused on the safety and tolerability of this compound across different populations:

  • Phase II/III Trials:
    • Studies have reported that neramexane was well-tolerated at therapeutic doses, with dizziness being the most common side effect observed .
  • Observational Studies:
    • An observational study conducted on a Hispanic cohort indicated improved audiogram results correlated with subjective tinnitus improvement when treated with neramexane .

作用机制

美沙酮甲磺酸盐作为非竞争性 NMDA 受体通道阻滞剂。它与 NMDA 受体结合并抑制钙离子的流动,从而减少兴奋性毒性和神经元损伤。 这种机制类似于另一种 NMDA 受体拮抗剂美金刚 .

相似化合物的比较

美沙酮甲磺酸盐与美金刚和乙酰胆碱酯酶抑制剂类似,因为它通过改变神经递质信号传导来针对阿尔茨海默病的认知能力下降。 与这些化合物不同,美沙酮甲磺酸盐不影响淀粉样蛋白生成或神经纤维缠结积累等潜在的病理机制 .

类似化合物

  • 美金刚
  • 乙酰胆碱酯酶抑制剂

美沙酮甲磺酸盐在其作为 NMDA 受体拮抗剂和烟碱乙酰胆碱受体拮抗剂的双重作用方面是独一无二的,这有助于其广泛的潜在治疗应用 .

生物活性

Neramexane mesylate is a novel compound recognized for its dual action as an antagonist at both α9α10 nicotinic acetylcholine receptors and N-methyl-D-aspartate (NMDA) receptors. This unique pharmacological profile positions it as a potential therapeutic agent for conditions such as tinnitus, Alzheimer's disease, and chronic pain. The following sections detail its biological activity, supported by data tables and findings from various clinical studies.

This compound exhibits non-competitive antagonistic properties at NMDA receptors, which are crucial for synaptic plasticity and memory function. The compound also interacts with α9α10 nicotinic acetylcholine receptors, primarily located in the cochlea, suggesting its utility in auditory disorders like tinnitus.

Key Mechanisms:

  • NMDA Receptor Antagonism : Neramexane prevents excessive activation of NMDA receptors, which can lead to neurotoxicity.
  • Cholinergic Modulation : By blocking α9α10 nicotinic receptors, neramexane may reduce excitotoxicity in auditory pathways.

Clinical Efficacy

Several clinical trials have evaluated the safety and efficacy of this compound, particularly in patients with moderate to severe tinnitus. A notable randomized, double-blind, placebo-controlled trial involved 431 participants who received varying doses of neramexane (25 mg, 50 mg, or 75 mg) over 16 weeks.

Study Results Overview:

Dose (mg/day) THI-12 Score Change (Week 16) p-value Common Adverse Events
PlaceboBaseline--
25No significant change-Dizziness
50Improvement noted0.098Dizziness, fatigue
75Improvement noted0.289Dizziness, vertigo

The study indicated that the 50 mg/day dose exhibited the most significant improvement in tinnitus scores compared to placebo, although it did not reach statistical significance at the primary endpoint. Secondary measures showed consistent trends favoring the higher doses.

Safety and Tolerability

This compound was generally well tolerated across studies. The most common adverse events included dizziness and fatigue, with a clear dose-dependent relationship observed for these side effects. Importantly, no significant changes were noted in laboratory values or vital signs throughout the trials.

Case Studies and Observational Research

In addition to randomized trials, observational studies have further explored the efficacy of neramexane in diverse populations. For instance, a study conducted on a Hispanic cohort in Laredo, Texas reported improvements in subjective tinnitus scores among participants receiving this compound.

Observational Study Findings:

  • Population : Hispanic patients with moderate to severe tinnitus.
  • Dosage : Varied between 12.5 mg to 37.5 mg.
  • Outcome : Significant improvement in hearing and reduction in tinnitus severity was noted.

属性

IUPAC Name

methanesulfonic acid;1,3,3,5,5-pentamethylcyclohexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N.CH4O3S/c1-9(2)6-10(3,4)8-11(5,12)7-9;1-5(2,3)4/h6-8,12H2,1-5H3;1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLUKHUGGXSIGRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(C1)(C)N)(C)C)C.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H27NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10196605
Record name Neramexane Mesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10196605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

457068-92-7
Record name Neramexane Mesylate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0457068927
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Neramexane Mesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10196605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methanesulfonic acid; 1,3,3,5,5-pentamethylcyclohexan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NERAMEXANE MESYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9M85GXG84D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

In one embodiment, crude 1-amino-1,3,3,5,5-pentamethylcyclohexane comprising 1-amino-1,3,3-trans-5-tetramethylcyclohexane is subjected to mesylate formation according to the process of the invention, wherein 1-amino-1,3,3,5,5-pentamethylcyclohexane mesylate is formed comprising 1-amino-1,3,3-trans-5-tetramethylcyclohexane mesylate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
1-amino-1,3,3-trans-5-tetramethylcyclohexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Neramexane mesylate
Reactant of Route 2
Neramexane mesylate
Reactant of Route 3
Neramexane mesylate
Reactant of Route 4
Neramexane mesylate
Reactant of Route 5
Neramexane mesylate
Reactant of Route 6
Neramexane mesylate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。